4-氨基-N-(4-甲基苯基)苯磺酰胺

描述

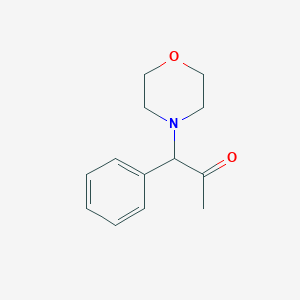

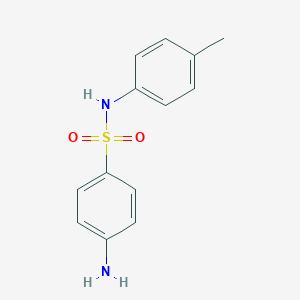

4-Amino-N-(4-methylphenyl)benzenesulfonamide is a compound that belongs to the class of benzenesulfonamides, which are known for their wide range of biological activities and applications in medicinal chemistry. The compound's structure consists of a sulfonamide group attached to a benzene ring, which is further substituted with an amino group and a methylphenyl group. This structure is a key feature in its reactivity and its potential as a pharmacophore in drug design .

Synthesis Analysis

The synthesis of amino-(N-alkyl)benzenesulfonamides, which are closely related to 4-Amino-N-(4-methylphenyl)benzenesulfonamide, can be achieved through a direct N-alkylation of aminobenzenesulfonamides with alcohols. This process is facilitated by the use of iridium catalysis under the hydrogen autotransfer (or hydrogen-borrowing) process, which is a highly efficient and general strategy for the synthesis of these compounds . This method demonstrates the potential for selective recognition and modification of different types of amino groups in complex molecules.

Molecular Structure Analysis

The molecular structure of related sulfonamide compounds has been extensively studied using various spectroscopic and crystallographic techniques. For instance, the structure of 4-[(2-hydroxy-3-methylbenzylidene)amino]benzenesulfonamide was characterized by FT-IR, NMR, UV-Vis, and X-ray single crystal techniques, revealing its crystallization in the monoclinic space group with specific unit cell parameters . Density functional theory (DFT) calculations further support the experimental data, providing detailed insights into the vibrational frequencies, NMR chemical shifts, and absorption wavelengths of the molecule.

Chemical Reactions Analysis

The reactivity of benzenesulfonamides is influenced by the presence of the amino and sulfonamide groups, which can participate in various chemical reactions. For example, the sulfonamide group can act as a hydrogen bond donor or acceptor, which is crucial for the binding of these compounds to enzymes such as carbonic anhydrases. The binding potencies of 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides to different isozymes of human carbonic anhydrase were measured, and several compounds showed potent inhibitory activity, particularly towards hCA VII .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzenesulfonamides are closely related to their molecular structure. Theoretical and experimental investigations, including DFT calculations, provide comprehensive data on the molecular electrostatic potential, natural bond orbital analysis, frontier molecular orbital analysis, thermodynamic properties, dipole moments, and HOMO-LUMO energy. These properties are essential for understanding the behavior of these compounds in different environments and their interactions with biological targets . Additionally, the tautomerism of related compounds like 3-amino-4-hydroxy benzenesulfonamide has been studied using quantum-chemical methods, providing insights into their acid-base equilibrium constants .

科学研究应用

-

Specific Scientific Field : Pharmaceutical Chemistry, specifically in the development of anticancer and antimicrobial agents .

-

Methods of Application or Experimental Procedures : The benzenesulfonamide derivatives were synthesized via intramolecular cyclization rearrangement reaction of a previously prepared chloroacetamide derivative . These derivatives were then evaluated for their anti-proliferative activity against two breast cancer cell lines (MDA-MB-231 and MCF-7) and a normal breast cell line (MCF-10A) .

-

Results or Outcomes : Several of the synthesized compounds showed significant inhibitory effects against both cancer cell lines at concentration ranges from 1.52–6.31 μM, with a high selectivity against breast cancer cell lines ranging from 5.5 to 17.5 times . Three of the sulfonamide derivatives showed excellent enzyme inhibition against CA IX with IC 50 values ranging from 10.93–25.06 nM . One of the compounds was able to induce apoptosis in the MDA-MB-231 cell line, with a significant increase in the annexin V-FITC percent .

属性

IUPAC Name |

4-amino-N-(4-methylphenyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2S/c1-10-2-6-12(7-3-10)15-18(16,17)13-8-4-11(14)5-9-13/h2-9,15H,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXIZWXNTAVXJNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50341293 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

CAS RN |

16803-95-5 | |

| Record name | 4-Amino-N-(4-methylphenyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50341293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。